molecular formula C33H29N3O9S2 B12716947 5-(Benzoylamino)-3-((3-(4-(tert-butyl)phenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid CAS No. 93941-60-7

5-(Benzoylamino)-3-((3-(4-(tert-butyl)phenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid

Cat. No.: B12716947
CAS No.: 93941-60-7
M. Wt: 675.7 g/mol
InChI Key: RWDAFZOLLQQDPI-UHFFFAOYSA-N
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Description

5-(Benzoylamino)-3-((3-(4-(tert-butyl)phenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzoylamino)-3-((3-(4-(tert-butyl)phenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid typically involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a naphthol derivative, under controlled pH conditions to form the azo compound.

    Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonic acid groups, enhancing its solubility in water.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The azo group can be reduced to form corresponding amines, which may further react to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Aromatic amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Dye Chemistry: Used as a dye intermediate for the synthesis of various azo dyes.

    Analytical Chemistry: Employed in colorimetric assays to detect the presence of specific ions or compounds.

Biology

    Biological Staining: Utilized in staining techniques to visualize cellular components under a microscope.

Medicine

    Pharmaceuticals: Potential use in drug development due to its structural features.

Industry

    Textile Industry: Applied in the dyeing of fabrics to achieve vibrant colors.

    Paper Industry: Used in the coloring of paper products.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in dye chemistry, the azo group interacts with fabric fibers to impart color. In biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with similar structural features but different substituents.

    Congo Red: A bis-azo dye with applications in histology and textile dyeing.

Uniqueness

5-(Benzoylamino)-3-((3-(4-(tert-butyl)phenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its tert-butyl and phenoxy substituents, along with the sulfonic acid groups, make it particularly soluble in water and suitable for various applications.

Properties

CAS No.

93941-60-7

Molecular Formula

C33H29N3O9S2

Molecular Weight

675.7 g/mol

IUPAC Name

5-benzamido-3-[[3-(4-tert-butylphenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C33H29N3O9S2/c1-33(2,3)22-12-14-24(15-13-22)45-25-11-7-10-23(18-25)35-36-30-28(47(42,43)44)17-21-16-26(46(39,40)41)19-27(29(21)31(30)37)34-32(38)20-8-5-4-6-9-20/h4-19,37H,1-3H3,(H,34,38)(H,39,40,41)(H,42,43,44)

InChI Key

RWDAFZOLLQQDPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)NC(=O)C5=CC=CC=C5)O

Origin of Product

United States

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